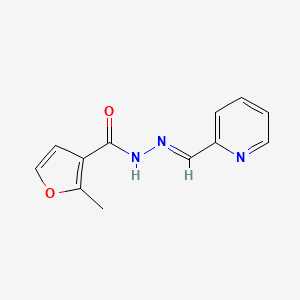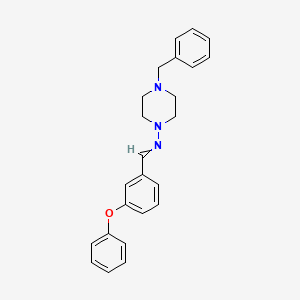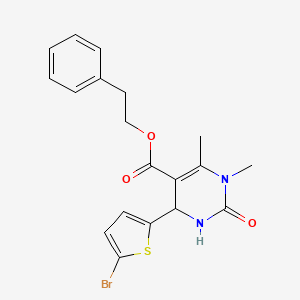![molecular formula C25H27NO3S2 B11672010 (5Z)-5-{4-[2-(4-tert-butylphenoxy)ethoxy]benzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11672010.png)
(5Z)-5-{4-[2-(4-tert-butylphenoxy)ethoxy]benzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5Z)-5-{4-[2-(4-tert-Butylphenoxy)ethoxy]benzyliden}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-on ist eine komplexe organische Verbindung mit potentiellen Anwendungen in verschiedenen Bereichen wie Chemie, Biologie, Medizin und Industrie. Diese Verbindung zeichnet sich durch ihre einzigartige Struktur aus, die einen Thiazolidinon-Kern, eine Benzyliden-Gruppe und eine tert-Butylphenoxyethoxy-Einheit umfasst.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von (5Z)-5-{4-[2-(4-tert-Butylphenoxy)ethoxy]benzyliden}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-on umfasst typischerweise mehrere Schritte, einschließlich der Bildung des Thiazolidinonrings, der Einführung der Benzyliden-Gruppe und der Anbindung der tert-Butylphenoxyethoxy-Einheit. Gängige Synthesemethoden umfassen:
Bildung des Thiazolidinonrings: Dieser Schritt beinhaltet oft die Reaktion eines Thioharnstoffderivats mit einem α-Halogenketon unter basischen Bedingungen.
Einführung der Benzyliden-Gruppe: Die Benzyliden-Gruppe kann durch eine Kondensationsreaktion zwischen dem Thiazolidinon-Zwischenprodukt und einem Benzaldehyd-Derivat eingeführt werden.
Anbindung der tert-Butylphenoxyethoxy-Einheit: Dieser Schritt kann die Reaktion des Zwischenprodukts mit einem tert-Butylphenoxyethoxy-Halogenid unter nukleophilen Substitutionsbedingungen beinhalten.
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann die Optimierung der oben genannten Synthesewege beinhalten, um höhere Ausbeuten und Reinheit zu erzielen. Dies kann die Verwendung von fortschrittlichen katalytischen Systemen, Durchflussreaktoren und Reinigungstechniken wie Umkristallisation und Chromatographie umfassen.
Chemische Reaktionsanalyse
Reaktionstypen
(5Z)-5-{4-[2-(4-tert-Butylphenoxy)ethoxy]benzyliden}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-on kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann mit Reagenzien wie Wasserstoffperoxid oder Kaliumpermanganat oxidiert werden, um entsprechende Sulfoxide oder Sulfone zu bilden.
Reduktion: Reduktionsreaktionen können mit Reagenzien wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden, um die Benzyliden-Gruppe zu einer Benzyl-Gruppe zu reduzieren.
Substitution: Nukleophile Substitutionsreaktionen können an der tert-Butylphenoxyethoxy-Einheit unter Verwendung von Nukleophilen wie Aminen oder Thiolen auftreten.
Gängige Reagenzien und Bedingungen
Oxidation: Wasserstoffperoxid, Kaliumpermanganat, Essigsäure und Wasser.
Reduktion: Natriumborhydrid, Lithiumaluminiumhydrid, Ethanol und Tetrahydrofuran.
Substitution: Amine, Thiole, Dimethylformamid und erhöhte Temperaturen.
Hauptprodukte
Oxidation: Sulfoxide, Sulfone.
Reduktion: Benzylderivate.
Substitution: Amino- oder Thioderivate.
Wissenschaftliche Forschungsanwendungen
(5Z)-5-{4-[2-(4-tert-Butylphenoxy)ethoxy]benzyliden}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-on hat mehrere wissenschaftliche Forschungsanwendungen:
Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Wird auf seine potenziellen biologischen Aktivitäten untersucht, darunter antimikrobielle und Antikrebsaktivitäten.
Medizin: Wird als potenzieller Therapeutikum aufgrund seiner einzigartigen Struktur und biologischen Aktivitäten untersucht.
Industrie: Wird bei der Entwicklung neuer Materialien und chemischer Verfahren eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von (5Z)-5-{4-[2-(4-tert-Butylphenoxy)ethoxy]benzyliden}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-on beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielen und Signalwegen. Die Verbindung kann ihre Wirkungen ausüben, indem sie:
An Enzyme bindet: Die Aktivität spezifischer Enzyme, die an Stoffwechselwegen beteiligt sind, hemmt oder moduliert.
Mit Rezeptoren interagiert: An zelluläre Rezeptoren bindet und Signaltransduktionswege verändert.
Die Genexpression moduliert: Die Expression von Genen beeinflusst, die mit Zellwachstum, Apoptose und anderen zellulären Prozessen zusammenhängen.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-{4-[2-(4-tert-butylphenoxy)ethoxy]benzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one typically involves multiple steps, including the formation of the thiazolidinone ring, the introduction of the benzylidene group, and the attachment of the tert-butylphenoxyethoxy moiety. Common synthetic methods include:
Formation of Thiazolidinone Ring: This step often involves the reaction of a thiourea derivative with an α-halo ketone under basic conditions.
Introduction of Benzylidene Group: The benzylidene group can be introduced via a condensation reaction between the thiazolidinone intermediate and a benzaldehyde derivative.
Attachment of Tert-butylphenoxyethoxy Moiety: This step may involve the reaction of the intermediate with a tert-butylphenoxyethoxy halide under nucleophilic substitution conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(5Z)-5-{4-[2-(4-tert-butylphenoxy)ethoxy]benzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to reduce the benzylidene group to a benzyl group.
Substitution: Nucleophilic substitution reactions can occur at the tert-butylphenoxyethoxy moiety using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.
Substitution: Amines, thiols, dimethylformamide, and elevated temperatures.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Benzyl derivatives.
Substitution: Amino or thio derivatives.
Wissenschaftliche Forschungsanwendungen
(5Z)-5-{4-[2-(4-tert-butylphenoxy)ethoxy]benzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (5Z)-5-{4-[2-(4-tert-butylphenoxy)ethoxy]benzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in metabolic pathways.
Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.
Modulating Gene Expression: Affecting the expression of genes related to cell growth, apoptosis, and other cellular processes.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 3-[(5E)-5-(3,4-Dimethoxybenzyliden)-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]-2-naphthyl acetat Verbindung mit (Methylsulfinyl)methan .
- Ethylacetoacetat .
Einzigartigkeit
(5Z)-5-{4-[2-(4-tert-Butylphenoxy)ethoxy]benzyliden}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-on ist aufgrund seiner Kombination aus einem Thiazolidinon-Kern, einer Benzyliden-Gruppe und einer tert-Butylphenoxyethoxy-Einheit einzigartig. Diese einzigartige Struktur verleiht spezifische chemische und biologische Eigenschaften, die sie von anderen ähnlichen Verbindungen unterscheiden.
Eigenschaften
Molekularformel |
C25H27NO3S2 |
|---|---|
Molekulargewicht |
453.6 g/mol |
IUPAC-Name |
(5Z)-5-[[4-[2-(4-tert-butylphenoxy)ethoxy]phenyl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C25H27NO3S2/c1-5-14-26-23(27)22(31-24(26)30)17-18-6-10-20(11-7-18)28-15-16-29-21-12-8-19(9-13-21)25(2,3)4/h5-13,17H,1,14-16H2,2-4H3/b22-17- |
InChI-Schlüssel |
QECKQPAXIAFTEU-XLNRJJMWSA-N |
Isomerische SMILES |
CC(C)(C)C1=CC=C(C=C1)OCCOC2=CC=C(C=C2)/C=C\3/C(=O)N(C(=S)S3)CC=C |
Kanonische SMILES |
CC(C)(C)C1=CC=C(C=C1)OCCOC2=CC=C(C=C2)C=C3C(=O)N(C(=S)S3)CC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![ethyl (2E)-2-(4-{2-[4-(butan-2-yl)phenoxy]ethoxy}-3-ethoxybenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11671954.png)
![(5E)-5-{4-[(4-nitrobenzyl)oxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11671980.png)
![3-(4-Methoxy-phenyl)-2-[4-methoxy-3-(pyridin-2-yloxymethyl)-phenyl]-2,3-dihydro-1H-quinazolin-4-one](/img/structure/B11671981.png)

![4-(3-Benzyl-4-oxo-1,3-thiazolidin-2-YL)-N'-[(E)-[4-(cyanomethoxy)phenyl]methylidene]benzohydrazide](/img/structure/B11671993.png)
![N'-[(Z)-(3-hydroxyphenyl)methylidene]-2-(thiophen-2-yl)acetohydrazide](/img/structure/B11672017.png)

![(2E,5Z)-5-({4-[(2-Chlorophenyl)methoxy]-3-methoxyphenyl}methylidene)-3-cyclohexyl-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B11672029.png)
![N-(2-chlorophenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B11672031.png)

